molecular formula C11H13BrO B3048368 4-Bromo-1-isopropoxy-2-vinylbenzene CAS No. 16602-27-0

4-Bromo-1-isopropoxy-2-vinylbenzene

Cat. No.: B3048368
CAS No.: 16602-27-0
M. Wt: 241.12 g/mol
InChI Key: ALZZHCKOFMJWES-UHFFFAOYSA-N
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Description

Academic Significance in Contemporary Organic Synthesis and Materials Science

In the realm of organic synthesis, 4-Bromo-1-isopropoxy-2-vinylbenzene serves as a versatile building block. The presence of the bromine atom is particularly significant, as it provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. fiveable.menobelprize.org Organobromides are common substrates in palladium-catalyzed reactions such as the Suzuki, Heck, and Negishi couplings, which are foundational methods for constructing complex organic molecules, including pharmaceuticals and electronically active materials. fiveable.menobelprize.org

Research has demonstrated the utility of this compound in preparing advanced intermediates. For example, it can undergo palladium-catalyzed borylation reactions to be converted into a boronate ester. This transformation is a key step in synthesizing more elaborate structures, as the resulting boronate ester can then participate in subsequent Suzuki coupling reactions.

From the perspective of materials science, the vinyl group is the most critical feature. This functional group allows the molecule to act as a monomer in polymerization reactions. By incorporating this compound into polymers, scientists can introduce specific properties conferred by the bromo and isopropoxy substituents. The bulky isopropoxy group can influence the polymer's physical properties, such as its glass transition temperature and solubility, while the bromine atom offers a site for post-polymerization modification, enabling the synthesis of functional or graft copolymers. The copolymerization of various substituted vinylbenzene monomers is a well-established strategy for creating materials with tailored properties. researchgate.net

Unique Structural Features and their Influence on Reactivity

The chemical behavior of this compound is a direct consequence of its three principal functional groups, each offering a distinct mode of reactivity.

The Bromine Atom : As a halogen on an aromatic ring, the bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. fiveable.me The carbon-bromine bond can readily undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle that leads to the formation of a new bond. nobelprize.orgyoutube.com The reactivity of aryl bromides is generally intermediate between the more reactive aryl iodides and the less reactive aryl chlorides, making them reliable and widely used substrates in synthesis. fiveable.me

The Vinyl Group : The C=C double bond of the vinyl group is susceptible to addition reactions and is the key to its function as a monomer. It can undergo free-radical, cationic, or anionic polymerization to form a polystyrene-type backbone. The reactivity of the vinyl group can be electronically influenced by the other substituents on the ring.

The Isopropoxy Group : This ether group is an electron-donating group due to the oxygen's lone pairs. It increases the electron density of the aromatic ring, which can affect the rate and regioselectivity of electrophilic aromatic substitution reactions, although the primary reactivity of this molecule is dominated by the bromo and vinyl groups. Its steric bulk can also influence the approach of reagents to adjacent positions on the ring and affect the conformational properties of polymers derived from it.

The interplay of these three groups makes this compound a highly adaptable chemical tool. Chemists can selectively target one functional group while leaving the others intact for subsequent transformations, enabling a modular and efficient approach to the synthesis of complex target molecules and functional materials.

A notable example of its specific reactivity is its use in a Miyaura borylation reaction, a type of palladium-catalyzed process to form a carbon-boron bond.

Table of Research Findings: Miyaura Borylation of this compound

Reactant Reagents Product

This reaction highlights the selective transformation of the carbon-bromine bond into a carbon-boron bond, creating a valuable boronate ester intermediate while preserving the reactive vinyl group for potential future polymerization or other modifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-ethenyl-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZZHCKOFMJWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501903
Record name 4-Bromo-2-ethenyl-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16602-27-0
Record name 4-Bromo-2-ethenyl-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 1 Isopropoxy 2 Vinylbenzene and Its Derivatives

Classical and Contemporary Synthetic Routes

The assembly of the 4-Bromo-1-isopropoxy-2-vinylbenzene framework can be approached through several established synthetic strategies. These methods involve the sequential or convergent construction of the key structural motifs: the vinylbenzene core, the regioselective placement of the bromine atom, and the introduction of the isopropoxy group.

Wittig-type Reactions for Vinylbenzene Framework Construction

The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for converting aldehydes and ketones into vinyl groups. masterorganicchemistry.comchadsprep.comlibretexts.org In the context of synthesizing this compound, a key precursor would be 4-bromo-2-isopropoxybenzaldehyde. This aldehyde can be reacted with a phosphorus ylide, typically generated from a methyltriphenylphosphonium (B96628) halide and a strong base, to form the desired vinyl group. tamu.edulibretexts.org

The reaction proceeds through the initial nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. tamu.edulibretexts.org This intermediate subsequently fragments to yield the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.com

A general scheme for this transformation is as follows:

Scheme 1: Wittig Reaction for the Synthesis of this compound

Step 1: Ylide Formation

Ph₃P + CH₃Br → [Ph₃P⁺-CH₃]Br⁻

[Ph₃P⁺-CH₃]Br⁻ + n-BuLi → Ph₃P=CH₂ + LiBr + Butane

Step 2: Olefination

4-bromo-2-isopropoxybenzaldehyde + Ph₃P=CH₂ → this compound + Ph₃PO

The choice of base and solvent can influence the efficiency of the ylide formation and the subsequent olefination step.

Reactant 1Reactant 2BaseSolventProduct
4-bromo-2-isopropoxybenzaldehydeMethyltriphenylphosphonium bromiden-ButyllithiumTHFThis compound
4-bromo-2-isopropoxybenzaldehydeMethyltriphenylphosphonium iodideSodium amideLiquid AmmoniaThis compound
4-bromo-2-isopropoxybenzaldehyde(Chloromethyl)triphenylphosphonium chloridePotassium tert-butoxideTolueneThis compound

Table 1: Typical Reagents for Wittig-type Synthesis of Vinylbenzenes

Regioselective Bromination of Isopropoxyvinylbenzene Precursors

The introduction of a bromine atom at a specific position on an aromatic ring is pivotal. For this compound, the bromine is located para to the isopropoxy group. The isopropoxy group is an ortho-, para-directing activator. Therefore, direct bromination of a 2-isopropoxystyrene precursor would likely yield a mixture of ortho- and para-brominated products.

To achieve high regioselectivity, the choice of brominating agent and reaction conditions is crucial. N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of activated aromatic rings. youtube.com The solvent can play a significant role in directing the substitution. For instance, in non-polar solvents, ortho-bromination might be favored, while in more polar solvents like acetonitrile, para-bromination can be enhanced. youtube.comwku.edu

A plausible synthetic route would involve the bromination of 2-isopropoxyphenol (B44703) to introduce the bromine at the desired position, followed by subsequent functionalization to install the vinyl group. The hydroxyl group is a strong activating group, and its presence would facilitate the electrophilic substitution.

SubstrateBrominating AgentSolventMajor Product
2-IsopropoxyphenolN-BromosuccinimideAcetonitrile4-Bromo-2-isopropoxyphenol
2-IsopropoxyphenolBromineCarbon tetrachlorideMixture of isomers
Anisole (for analogy)N-BromosuccinimideAcetonitrilep-Bromoanisole

Table 2: Regioselective Bromination of Activated Phenols and Ethers

Isopropoxylation Strategies in Aromatic Synthesis

The formation of the isopropoxy ether linkage can be accomplished through several classical methods, most notably the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis would involve the reaction of the sodium or potassium salt of a suitably substituted phenol (B47542) (e.g., 4-bromo-2-vinylphenol) with an isopropyl halide (e.g., 2-bromopropane). This Sₙ2 reaction is generally efficient for primary and some secondary halides.

The Ullmann condensation offers an alternative, particularly for less reactive aryl halides. This copper-catalyzed reaction couples an aryl halide with an alcohol or alkoxide. For instance, 1,4-dibromo-2-vinylbenzene could potentially be reacted with isopropanol (B130326) in the presence of a copper catalyst and a base to form the desired product, although selectivity could be an issue. A more controlled approach would involve the isopropoxylation of a pre-functionalized phenol.

PhenolAlkylating/Arylating AgentCatalyst/BaseReaction TypeProduct
4-Bromo-2-vinylphenol2-BromopropaneSodium hydrideWilliamsonThis compound
4-Bromo-2-vinylphenolIsopropyl tosylatePotassium carbonateWilliamsonThis compound
1,4-Dibromo-2-vinylbenzeneIsopropanolCopper(I) iodide / Cesium carbonateUllmannThis compound

Table 3: Isopropoxylation Methods for Aromatic Substrates

Advanced Synthetic Approaches and Process Optimization

Beyond the classical methods, modern organic synthesis offers more sophisticated techniques for the construction of complex molecules like this compound. These approaches often provide greater efficiency, selectivity, and functional group tolerance.

Stereocontrol in Vinylbenzene Synthesis

While the synthesis of a simple vinyl group does not present stereochemical challenges, the synthesis of substituted vinyl groups (e.g., (E)- or (Z)-propenyl) often requires careful control. In the context of derivatives of this compound, methods that allow for stereoselective alkene formation are highly valuable.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, typically favors the formation of (E)-alkenes. This can be particularly useful for synthesizing derivatives with a trans-substituted double bond.

Furthermore, in cross-coupling reactions like the Suzuki and Heck reactions, the stereochemistry of the vinyl partner is generally retained in the product. libretexts.org This allows for the use of stereochemically pure vinylboronic acids or vinyl halides to construct stereodefined vinylarene derivatives.

Catalytic Systems for Efficient Synthesis of this compound

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for forming the vinyl group directly on the aromatic ring. wikipedia.orgorganic-chemistry.org

The Heck reaction involves the coupling of an aryl halide with an alkene, such as ethylene (B1197577), in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org A potential route to this compound could involve the Heck coupling of a dihalo-isopropoxybenzene precursor (e.g., 1,2-dibromo-4-isopropoxybenzene or 2-bromo-1-iodo-4-isopropoxybenzene) with ethylene. The higher reactivity of the iodide would allow for selective coupling at that position.

The Suzuki reaction couples an aryl halide with an organoboron compound, such as a vinylboronic acid or a vinylboronate ester, catalyzed by a palladium complex. libretexts.orgmasterorganicchemistry.com This reaction is known for its high functional group tolerance and generally mild conditions. A plausible synthesis would involve the Suzuki coupling of a dihalo-isopropoxybenzene with vinylboronic acid or its pinacol (B44631) ester.

Aryl HalideCoupling PartnerCatalystBaseReaction Type
2-Bromo-1-iodo-4-isopropoxybenzeneEthylenePd(OAc)₂, PPh₃TriethylamineHeck
1,4-Dibromo-2-iodobenzeneIsopropanol (followed by vinylation)CuI / Pd(PPh₃)₄Cs₂CO₃ / K₂CO₃Ullmann / Suzuki
1-Bromo-4-isopropoxy-2-iodobenzeneVinylboronic acid pinacol esterPd(dppf)Cl₂Potassium carbonateSuzuki

Table 4: Palladium-Catalyzed Routes to Vinylarenes

The choice of ligands for the palladium catalyst is critical for the success of these reactions, influencing catalytic activity, stability, and selectivity. A wide range of phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) have been developed for this purpose.

Continuous Flow Synthesis Applications for Vinylbenzene Derivatives

The paradigm of chemical manufacturing is undergoing a significant transformation, with continuous flow synthesis emerging as a powerful alternative to traditional batch processing. This is particularly true for the synthesis of vinylbenzene derivatives, where the precise control over reaction parameters offered by flow chemistry can lead to enhanced yields, improved safety profiles, and greater scalability. The synthesis of complex molecules such as this compound and its subsequent derivatization can be significantly optimized by adopting continuous flow methodologies. This section explores the application of continuous flow synthesis to key reactions used in the preparation and modification of vinylbenzene derivatives.

Continuous flow reactors offer numerous advantages for the synthesis of substituted styrenes, including efficient gas-liquid mixing, which is crucial for reactions involving gaseous reagents like ethylene or carbon monoxide. rsc.orgworktribe.com The high surface-area-to-volume ratio in microreactors or packed-bed reactors facilitates superior heat and mass transfer, enabling reactions to be conducted under intensified and highly controlled conditions. researchgate.netresearchgate.net This level of control is often difficult to achieve in conventional batch reactors and can lead to cleaner reaction profiles and higher selectivity. rsc.org

One of the most prominent applications of continuous flow chemistry in this area is in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of a wide array of functionalized vinylbenzenes. Methodologies such as Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings have been successfully adapted to continuous flow systems. mdpi.combeilstein-journals.orgwikipedia.orgorganic-chemistry.org For instance, the synthesis of a vinylbenzene derivative can be envisioned via a Heck reaction in a flow setup, where an aryl halide is coupled with ethylene under elevated pressure and temperature in a controlled manner. worktribe.com

A significant advantage of continuous flow systems is the ability to safely handle hazardous reagents and reactive intermediates. For example, the in-situ generation and immediate consumption of potentially unstable species, such as organometallic reagents or diazonium salts, can be readily achieved, minimizing the risks associated with their accumulation in batch processes. rsc.org This is particularly relevant for multi-step syntheses where intermediates can be directly channeled from one reactor to another for subsequent transformations without the need for isolation and purification. rsc.org

The table below summarizes representative examples of continuous flow conditions for palladium-catalyzed cross-coupling reactions applicable to the synthesis and derivatization of vinylbenzene compounds. While the specific substrate is this compound, the conditions reported for analogous aryl bromides and vinyl arenes provide a strong foundation for the development of a dedicated flow process.

Table 1: Representative Continuous Flow Conditions for the Synthesis and Derivatization of Vinylbenzene Derivatives

Coupling Reaction Catalyst Ligand Base Solvent Temperature (°C) Residence Time Yield (%) Ref
Suzuki-Miyaura Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100 10 min >95 mdpi.com
Heck Pd(OAc)₂ P(o-tol)₃ Cy₂NMe DMF 140 8 min 85-95 worktribe.com
Sonogashira Pd(PPh₃)₄ - CuI, i-Pr₂NH THF 80 15 min >90 wikipedia.orgorganic-chemistry.org

This table is a representation of typical conditions and may require optimization for the specific synthesis of this compound and its derivatives.

In the context of Suzuki-Miyaura cross-coupling, continuous flow processes have been developed using packed-bed reactors containing immobilized palladium catalysts. mdpi.com This approach not only facilitates the separation of the product from the catalyst, simplifying downstream processing, but also allows for catalyst recycling, which is economically and environmentally advantageous. mdpi.com The reaction of an aryl bromide with a boronic acid or ester can be performed efficiently at elevated temperatures with short residence times, leading to high conversions and yields. nih.govlibretexts.org

The Heck reaction, a cornerstone for the synthesis of vinylarenes, has also been successfully implemented in continuous flow. beilstein-journals.org The use of a tube-in-tube reactor, for example, allows for the safe handling of ethylene gas at elevated pressures, driving the vinylation of aryl halides. worktribe.com The precise control of temperature and pressure in a flow reactor minimizes side reactions and enhances the selectivity towards the desired vinylbenzene product. worktribe.com

For the further derivatization of a molecule like this compound, Sonogashira and Stille couplings are invaluable tools for introducing alkynyl and other organic moieties, respectively. Continuous flow Sonogashira couplings have been reported to proceed smoothly, often with the aid of a copper(I) co-catalyst, to yield aryl alkynes. wikipedia.orgorganic-chemistry.org Similarly, Stille couplings, which utilize organotin reagents, have been adapted to flow conditions, providing a versatile method for the formation of new carbon-carbon bonds. organic-chemistry.orgwikipedia.org

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 1 Isopropoxy 2 Vinylbenzene

Halogen-Directed Reactivity in Aromatic Systems

The bromine atom on the benzene (B151609) ring is a pivotal functional group that heavily influences the molecule's reactivity, particularly in the realm of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily activated by a palladium(0) catalyst, initiating a catalytic cycle that enables the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org This makes 4-Bromo-1-isopropoxy-2-vinylbenzene a suitable substrate for a variety of powerful synthetic methods.

Prominent among these are the Suzuki-Miyaura, Heck, and Stille reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used for the formation of biaryl compounds. wikipedia.org The isopropoxy group, being an electron-donating group, activates the aromatic ring, which can influence the efficiency of the coupling reaction.

Heck Reaction: In a Heck reaction, the vinyl group of another alkene would be coupled to the aromatic ring at the position of the bromine atom, with the elimination of HBr. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

Stille Coupling: The Stille reaction offers another avenue for carbon-carbon bond formation by coupling the bromo-aromatic compound with an organotin reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org The stereochemistry of the vinyl group in the coupling partner is generally retained during the reaction. wikipedia.org

The isopropoxy group, being an ortho-, para-directing activator due to its electron-donating nature, can influence the electronic properties of the aromatic ring and thereby modulate the reactivity in these cross-coupling reactions.

Illustrative Data for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reaction Type
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95Suzuki-Miyaura
Styrene (B11656)Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF10085-95Heck
(Tributylstannyl)benzenePd(PPh₃)₄ (2)--Toluene11080-90Stille

This table presents typical conditions and yields for palladium-catalyzed cross-coupling reactions of aryl bromides and is intended to be illustrative of the potential reactivity of this compound.

Reactivity of the Vinyl Moiety in Organic Transformations

The vinyl group (-CH=CH₂) attached to the aromatic ring is a site of high reactivity, susceptible to a variety of transformations. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating isopropoxy group can increase the electron density of the vinyl group, affecting its participation in various reactions.

The double bond of the vinyl group can undergo electrophilic addition reactions. For instance, it can be halogenated, hydrohalogenated, or hydrated according to Markovnikov's rule, although the electronic nature of the substituted benzene ring can influence the regioselectivity.

Furthermore, the vinyl group is a key participant in polymerization reactions, allowing the molecule to act as a monomer in the formation of polystyrene-type polymers. The properties of the resulting polymer would be influenced by the presence of the bromo and isopropoxy substituents on the aromatic ring.

The vinyl group is also a crucial handle for various carbon-carbon bond-forming reactions, most notably olefin metathesis, which will be discussed in detail in the following sections.

Olefin Metathesis Reactions Involving this compound

Olefin metathesis is a powerful and versatile reaction in organic synthesis that involves the scrambling of alkylidene fragments of two alkenes, catalyzed by transition metal complexes, most commonly those based on ruthenium or molybdenum. wikipedia.org The vinyl group of this compound makes it a suitable substrate for such transformations.

The general mechanism, often referred to as the Chauvin mechanism, involves the formation of a metallacyclobutane intermediate from the reaction of the catalyst with the alkene. wikipedia.org This intermediate can then cleave to release a new alkene and a new metal-carbene species, which continues the catalytic cycle.

Ring-closing metathesis (RCM) is an intramolecular variant of olefin metathesis that is widely used to form cyclic compounds. organic-chemistry.orgwikipedia.org For this compound to be a direct substrate for RCM, it would need to possess a second alkene functionality within the same molecule, tethered by a suitable chain.

For instance, if the isopropoxy group were replaced by a longer chain containing a terminal double bond (e.g., an O-allyl or O-pentenyl group), the resulting diene could undergo RCM to form a heterocyclic compound. The feasibility and efficiency of such a reaction would depend on the length and nature of the tether, as this dictates the size of the ring being formed and the associated ring strain. organic-chemistry.org

Illustrative Data for Ring-Closing Metathesis

Diene SubstrateCatalyst (mol%)SolventTemp (°C)Ring SizeYield (%)
Diallyl ether derivativeGrubbs II (5)CH₂Cl₂405>90
Allyl homoallyl ether derivativeHoveyda-Grubbs II (5)Toluene80685-95
Diene with 6-atom tetherGrubbs I (10)Benzene60770-85

This table provides representative conditions for RCM reactions to form various ring sizes and is illustrative of the potential for a suitably functionalized derivative of this compound to undergo cyclization.

Cross-metathesis (CM) is the intermolecular counterpart to RCM, involving the reaction between two different alkenes. beilstein-journals.org this compound, possessing a terminal vinyl group, is a prime candidate for CM reactions with a variety of olefin partners. This would allow for the extension of the vinyl side chain and the introduction of new functional groups.

The outcome of a CM reaction can be complex, potentially leading to a mixture of the desired cross-product and homodimers of each starting alkene. To favor the formation of the cross-product, one of the alkene partners is often used in excess. The choice of catalyst is also crucial, with second and third-generation Grubbs and Hoveyda-Grubbs catalysts offering high activity and functional group tolerance. beilstein-journals.org The presence of the bromo and isopropoxy groups is generally well-tolerated by these modern catalysts.

Representative Data for Cross-Metathesis of Vinyl Aromatics

Vinyl AromaticAlkene PartnerCatalyst (mol%)SolventTemp (°C)Yield of Cross-Product (%)
4-BromostyreneMethyl acrylateGrubbs II (5)CH₂Cl₂4075
4-MethoxystyreneAllyl alcoholHoveyda-Grubbs II (3)Toluene6082
2-Vinylnaphthalene1-HexeneGrubbs III (2)CH₂Cl₂4088

This table illustrates typical conditions and outcomes for the cross-metathesis of various vinyl aromatic compounds, suggesting the potential synthetic utility of this compound in such reactions.

Isomerization Phenomena in Bromovinylbenzene Derivatives

Isomerization of the vinyl group, particularly under the conditions of certain catalytic reactions, is a known phenomenon. For instance, in the context of olefin metathesis, catalyst degradation products, such as ruthenium hydrides, can sometimes promote the migration of the double bond. nih.gov

In the case of bromovinylbenzene derivatives, such as β-bromostyrenes, E/Z isomerization can be a significant process. Research on the isomerization of (E)-β-bromostyrene derivatives has shown that this conversion can be achieved with high stereocontrol to the Z isomer using a ruthenium metal catalyst and visible light. ucur.org The electronic properties of the substituents on the aromatic ring can influence the efficiency of this isomerization. ucur.org While this research focuses on β-bromostyrenes, it highlights the potential for isomerization in related vinyl bromide systems. For this compound itself, which is a styrene derivative, isomerization of the vinyl group is less common unless specific catalysts or reaction conditions promoting such a process are employed.

Transition Metal Catalyzed Cross Coupling Reactions of 4 Bromo 1 Isopropoxy 2 Vinylbenzene

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester. wikipedia.orgyonedalabs.com This reaction has gained widespread use due to its mild reaction conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. nih.govnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

The process begins with the oxidative addition of the aryl halide, in this case, 4-Bromo-1-isopropoxy-2-vinylbenzene, to a palladium(0) complex. This step forms a palladium(II) intermediate. wikipedia.orglibretexts.org The reactivity of the halide in this step typically follows the order I > Br > Cl. libretexts.org

The subsequent step is transmetalation , where a ligand from the organoboron species is transferred to the palladium(II) complex. wikipedia.org This step requires the activation of the organoboron compound by a base to form a boronate complex, which enhances the nucleophilicity of the organic group and facilitates its transfer to the palladium center. wikipedia.orgorganic-chemistry.org The exact mechanism of transmetalation is still a subject of detailed investigation. wikipedia.org

Finally, reductive elimination from the palladium(II) intermediate yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. wikipedia.orglibretexts.org

Recent studies using a combination of experimental and theoretical methods have provided deeper insights into the catalytic cycle, suggesting that for aryl bromides, oxidative addition occurs to a monoligated palladium complex under catalytic conditions. chemrxiv.org The transmetalation step is proposed to proceed through a tetracoordinate boronate intermediate. chemrxiv.org

The Suzuki-Miyaura reaction is known for its broad substrate scope and excellent functional group tolerance. nih.govnih.govnih.gov This allows for the coupling of a wide variety of organoboron reagents with aryl halides like this compound. The reaction is compatible with functional groups such as esters, ketones, and nitro groups, which might not be tolerated in other organometallic coupling reactions. organic-chemistry.org

The versatility of the Suzuki-Miyaura coupling extends to various types of organoboron compounds, including aryl, vinyl, and alkyl boronic acids and their esters. organic-chemistry.orgnih.gov This enables the synthesis of a diverse range of substituted styrenes and biaryl compounds from this compound.

Below is a table illustrating the potential scope of the Suzuki-Miyaura reaction with this compound and various boronic acids.

Organoboron ReagentExpected ProductPotential Application
Phenylboronic acid4-Isopropoxy-2-vinylbiphenylSynthesis of liquid crystals and advanced materials
Vinylboronic acid1-Isopropoxy-2,4-divinylbenzeneMonomer for polymer synthesis
Methylboronic acid4-Isopropoxy-2-vinyltolueneIntermediate for fine chemical synthesis
Thiophene-2-boronic acid4-(Thiophen-2-yl)-1-isopropoxy-2-vinylbenzeneSynthesis of organic electronic materials

In molecules with multiple reactive sites, such as dihaloarenes, regioselectivity becomes a critical aspect of the Suzuki-Miyaura coupling. Studies on non-symmetric dibromobenzenes have shown that regioselectivity can be influenced by electronic and steric factors. rsc.org For instance, the presence of an alkene substituent can direct the coupling to the more sterically accessible or electronically favored position. rsc.org In the case of this compound, the single bromo substituent simplifies the regioselectivity of the initial coupling.

Chemoselectivity, the selective reaction of one functional group in the presence of others, is also a hallmark of the Suzuki-Miyaura reaction. The reaction can be designed to selectively couple at the C-Br bond of this compound without affecting the vinyl group, especially under standard Suzuki-Miyaura conditions. The relative reactivity of different carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited for sequential couplings in polyhalogenated substrates. nih.gov

The development of advanced catalyst and ligand systems has significantly expanded the scope and efficiency of the Suzuki-Miyaura reaction. nih.gov For aryl bromides like this compound, various palladium sources such as Pd(OAc)2 and Pd2(dba)3 can be used in combination with phosphine (B1218219) ligands. organic-chemistry.org

Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)3) and tricyclohexylphosphine (B42057) (PCy3), have proven effective in promoting the coupling of sterically hindered and less reactive aryl halides. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Suzuki-Miyaura reactions, often providing high catalytic activity and stability. researchgate.net

The choice of catalyst and ligand can influence the reaction conditions, with some modern systems enabling couplings to be performed at room temperature. organic-chemistry.org The development of catalysts for coupling less reactive electrophiles like aryl tosylates and mesylates further demonstrates the continuous advancement in this field. nih.govsigmaaldrich.cn

Here is a table summarizing some advanced catalyst systems applicable to the Suzuki-Miyaura coupling of aryl bromides.

Catalyst/PrecatalystLigandTypical SubstratesReference
Pd(OAc)2PCy3Aryl and vinyl triflates organic-chemistry.org
Pd2(dba)3P(t-Bu)3Aryl and vinyl halides (including chlorides) organic-chemistry.org
[Pd(OAc)2]Tetra-imidazolium saltsAryl bromides researchgate.net
Pd(OAc)2RuPhosAryl chlorides and heteroaryltrifluoroborates nih.gov

Heck Reaction Applications

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides.

In the context of this compound, the Heck reaction offers a pathway to further functionalize the aromatic ring. The bromo substituent can react with various alkenes to introduce new vinyl groups or other unsaturated moieties. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination and insertion of the alkene into the Pd-C bond. wikipedia.org A subsequent β-hydride elimination step releases the product and regenerates the palladium catalyst. wikipedia.org

A variety of palladium catalysts, including Pd(OAc)2 and palladacycles, can be employed for the Heck reaction. organic-chemistry.orgrug.nl The choice of ligands and reaction conditions can be tailored to optimize the yield and selectivity of the desired product. For instance, phosphine-free catalyst systems have been developed for efficient Heck reactions. organic-chemistry.org

The table below presents potential Heck reaction products starting from this compound.

Alkene ReactantExpected ProductPotential Utility
Styrene (B11656)1-Isopropoxy-4-(2-phenylvinyl)-2-vinylbenzeneBuilding block for conjugated polymers
Methyl acrylateMethyl 3-(4-isopropoxy-3-vinylphenyl)acrylateIntermediate for pharmaceuticals and fine chemicals
Ethylene (B1197577)1-Isopropoxy-2,4-divinylbenzeneCross-linking agent in polymer chemistry

Stereochemical Control in Heck Coupling Products

The Heck reaction, a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene, is a powerful tool for the synthesis of substituted alkenes. wikipedia.orgtestbook.com When this compound undergoes a Heck reaction, the stereochemistry of the resulting product is of paramount importance. The reaction typically exhibits a high degree of trans selectivity. rsc.org This stereochemical preference is a direct consequence of the reaction mechanism, specifically the syn-migratory insertion of the vinyl group into the aryl-palladium bond, followed by a syn-β-hydride elimination.

The steric hindrance between the aryl group and the substituent on the alkene coupling partner during the rotation leading to β-hydride elimination favors the formation of the thermodynamically more stable E-isomer. For instance, in the coupling of a substituted styrene like this compound with an acrylate, the trans product is predominantly formed.

EntryAlkene PartnerCatalyst SystemBaseSolventProduct (Major Isomer)Yield (%)
1StyrenePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O(E)-1-Isopropoxy-4-((E)-2-phenylvinyl)-2-vinylbenzene~90
2n-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF(E)-n-Butyl 3-(4-isopropoxy-3-vinylphenyl)acrylate~85
3AcrylonitrilePdCl₂ / PPh₃NaOAcNMP(E)-3-(4-Isopropoxy-3-vinylphenyl)acrylonitrile~88

This table is illustrative and based on typical yields for Heck reactions with similar substrates.

Catalytic Cycle and Rate-Determining Steps in Heck Reactions

The catalytic cycle of the Heck reaction involving this compound is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. libretexts.org This is followed by the coordination and subsequent migratory insertion of the alkene partner into the aryl-palladium bond. The final steps involve β-hydride elimination to release the product and reductive elimination of H-Pd-X with the aid of a base to regenerate the active Pd(0) catalyst. testbook.com

Sonogashira Coupling of this compound

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov

Formation of Arylalkynes and Conjugated Alkenynes

The Sonogashira coupling of this compound with various terminal alkynes provides a direct route to the synthesis of functionalized arylalkynes. These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. libretexts.org For example, coupling with phenylacetylene (B144264) would yield 1-isopropoxy-4-(phenylethynyl)-2-vinylbenzene, a conjugated system with potential applications in materials science. The reaction generally proceeds under mild conditions, often at room temperature for aryl iodides, though aryl bromides may require heating. wikipedia.org

EntryAlkyne PartnerCatalyst SystemCo-catalystBaseSolventProductYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF1-Isopropoxy-4-(phenylethynyl)-2-vinylbenzene~92
21-HexynePd(OAc)₂ / PPh₃CuIi-Pr₂NHDMF1-Isopropoxy-4-(hex-1-yn-1-yl)-2-vinylbenzene~85
3EthynyltrimethylsilanePd(PPh₃)₄CuIEt₃NToluene1-Isopropoxy-2-vinyl-4-((trimethylsilyl)ethynyl)benzene~95

This table is illustrative and based on typical yields for Sonogashira reactions with similar substrates.

Non-Palladium Catalysis in Sonogashira Reactions

While palladium has been the dominant catalyst for Sonogashira reactions, concerns over its cost and toxicity have driven the development of alternative catalytic systems. Copper-free Sonogashira couplings have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). libretexts.orgrsc.org These systems often employ specific ligands to facilitate the catalytic cycle in the absence of a copper co-catalyst. rsc.orgnih.gov

Furthermore, research has explored the use of other transition metals as catalysts. For instance, iron-mediated Sonogashira-type coupling reactions have been reported. nih.gov Gold and nickel have also shown promise in catalyzing the coupling of aryl halides with terminal alkynes. Gold catalysts can operate heterogeneously, while nickel-catalyzed versions have been developed for certain substrates. wikipedia.org Although specific examples with this compound are not prevalent in the literature, the general principles of these non-palladium systems suggest their potential applicability.

Other Emerging Cross-Coupling Methodologies

Beyond the well-established Heck and Sonogashira reactions, new cross-coupling methods are continually being developed, offering novel synthetic pathways.

Nickel-Catalyzed Cross-Electrophile Vinyl–Vinyl Coupling

A significant challenge in cross-coupling is the selective reaction between two different electrophiles. Nickel-catalyzed cross-electrophile coupling has emerged as a powerful tool to address this. chinesechemsoc.org In the context of this compound, a nickel-catalyzed vinyl-vinyl coupling could theoretically be achieved by reacting it with another vinyl electrophile, such as a vinyl triflate or a different vinyl bromide.

This type of reaction typically employs a nickel(0) catalyst and a reducing agent, such as manganese or zinc. chinesechemsoc.orgrsc.org The mechanism involves the selective oxidative addition of one vinyl electrophile to the Ni(0) center, followed by a second oxidative addition or a radical process involving the second vinyl electrophile. Reductive elimination then furnishes the cross-coupled diene product. The selectivity for the cross-product over homocoupling is a key challenge and is often controlled by the choice of ligands and the relative reactivity of the two electrophiles. chinesechemsoc.org

EntryVinyl Coupling PartnerCatalyst SystemReductantLigandProductYield (%)
1(E)-(2-Bromovinyl)benzeneNiBr₂Mn5,5'-dmbpy(E,E)-1,2-Bis(4-isopropoxy-3-vinylphenyl)ethene (Homocoupling)-
2Vinyl triflateNi(COD)₂ZnBipyridineCross-coupled diene~60-70
3Boron-substituted vinyl bromideNiBr₂Mn5,5'-dmbpyDienylboronate~65

This table is illustrative and based on typical yields for Nickel-catalyzed cross-electrophile vinyl-vinyl couplings with analogous substrates. chinesechemsoc.orgrsc.orgchinesechemsoc.org

Advanced Applications in Organic Synthesis and Materials Science

Intermediates in Catalytic Process Development

4-Bromo-1-isopropoxy-2-vinylbenzene serves as a crucial building block in the development of novel catalytic systems. Its unique combination of reactive sites—the vinyl group, the aryl bromide, and the sterically influential isopropoxy group—allows for sequential and controlled functionalization. This makes it an ideal starting material for creating complex molecules designed to interact with and influence transition metal catalysts. The presence of the bromine atom is particularly advantageous for its use in palladium-catalyzed reactions like Suzuki or Heck couplings.

Probing Catalytic Mechanisms via Derivative Formation

The strategic modification of this compound into specific derivatives is a key tactic for investigating and developing new catalytic processes. By converting this compound into a more elaborate structure, researchers can create molecular tools to probe reaction mechanisms or to act as components in activity-based sensors for catalytic reactions.

A prime example is the synthesis of activity-based sensors for ethylene (B1197577), where this compound is a foundational reagent. nih.gov In this process, the compound is not used in its original form but is first transformed via a palladium-catalyzed Miyaura borylation reaction. This reaction converts the aryl bromide into a boronate ester, a derivative that is primed for subsequent cross-coupling reactions. nih.gov This derivatization is a critical step in a convergent synthetic route designed to build a complex ligand-fluorophore system. nih.gov The resulting system is then used to create a ruthenium-based sensor where the presence of ethylene can be detected by a change in fluorescence, providing insight into the catalytic activity. nih.gov

The specific conditions for this initial derivative formation are detailed in the table below.

Table 1: Reaction Conditions for the Derivatization of this compound

Parameter Condition Reference
Reactants This compound, Bis(pinacolato)diboron, KOAc nih.gov
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (Palladium(II) chloride with dppf ligand) nih.gov
Solvent 1,4-Dioxane nih.gov
Temperature 75 °C nih.gov
Reaction Time 48 hours nih.gov

| Product | 2-(4-Isopropoxy-3-vinylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | nih.gov |

This transformation highlights a deliberate strategy: the bromo-substituent, which offers enhanced stability during certain radical-mediated reactions, is strategically replaced to enable the next stage of catalyst construction. nih.gov

Ligand Scaffolds in Homogeneous Catalysis

Following its initial derivatization, the molecular framework of this compound becomes the backbone of a sophisticated ligand scaffold for homogeneous catalysis. Research has shown that such compounds can be converted into prominent classes of ligands in a straightforward manner. uni-freiburg.de Homogeneous catalysis, where the catalyst is in the same phase as the reactants, relies on precisely engineered ligands to control the activity, selectivity, and stability of the metallic center.

Continuing the example from the previous section, the boronate ester derivative of this compound is subsequently used in a Suzuki coupling reaction to attach it to a BODIPY fluorophore. nih.gov This new, larger molecule then acts as a chelating ligand that coordinates with a ruthenium center. The isopropoxy-styrene portion of the molecule, originating from the initial building block, becomes an integral part of the ligand that modulates the electronic properties and stability of the final ruthenium complex. nih.gov This complex is a type of Grubbs catalyst, specifically designed as a sensor that remains in the same phase as the reactants. nih.gov

The assembly of this final catalytic sensor is summarized below.

Table 2: Assembly of a Homogeneous Catalytic Sensor

Component Role Reference
Ligand Precursor Con-B-4 (derived from this compound) nih.gov
Metal Complex Grubbs Catalyst M310 (an indenylidene monopyridine Ru-complex) nih.gov
Reagent Amberlyst-15 resin nih.gov
Solvent Anhydrous CH₂Cl₂ nih.gov

| Product | Con-BEP-4 (A red-shifted, activity-based sensor for ethylene) | nih.gov |

This synthetic pathway demonstrates how this compound is not merely a simple precursor but provides a fundamental scaffold upon which complex, functional ligands for advanced homogeneous catalysts are built. The isopropoxy group is retained to influence solubility and the electronic environment, while the vinyl group is preserved as a key structural element of the final ligand. nih.gov

Theoretical and Computational Chemistry Studies of 4 Bromo 1 Isopropoxy 2 Vinylbenzene

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are instrumental in elucidating the fundamental properties of molecules from first principles. These ab initio and density functional theory (DFT) approaches allow for the detailed characterization of the electronic and geometric features of 4-Bromo-1-isopropoxy-2-vinylbenzene.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted benzene (B151609) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netconsensus.appscispace.com For this compound, DFT calculations can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable conformation. nih.gov

A key aspect of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the vinyl-substituted aromatic ring, which is rich in π-electrons. The LUMO, conversely, would also be associated with the π-system of the benzene ring and the vinyl group. The presence of the electron-donating isopropoxy group and the electron-withdrawing bromine atom would influence the energies of these orbitals.

To illustrate the type of data obtained from such an analysis, a hypothetical table of results is presented below.

Interactive Data Table: Hypothetical DFT and Frontier Orbital Data for this compound

Parameter Calculated Value Interpretation
Total Energy -2875.4 HartreeThe total electronic energy of the optimized geometry.
Dipole Moment 2.1 DebyeIndicates the overall polarity of the molecule.
HOMO Energy -6.2 eVReflects the ionization potential and electron-donating ability.
LUMO Energy -1.5 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap 4.7 eVA measure of chemical reactivity and electronic excitability.

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data that are essential for molecular structure elucidation. nih.govacs.orgresearchgate.netacs.org By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. researchgate.netresearchgate.net This computed spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups within this compound, such as the C=C stretching of the vinyl group, the C-O stretching of the isopropoxy group, and the C-Br stretching.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated with good accuracy. nih.govacs.orgresearchgate.netacs.org These calculations provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for confirming the connectivity and chemical environment of the atoms in the molecule. The predicted chemical shifts for the vinyl protons, the aromatic protons, and the protons of the isopropoxy group can be directly compared to experimentally obtained spectra.

A hypothetical representation of predicted spectroscopic data is shown in the table below.

Interactive Data Table: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Data Point Assignment
IR Spectroscopy ~1630 cm⁻¹C=C stretch (vinyl)
IR Spectroscopy ~1240 cm⁻¹C-O stretch (aryl ether)
¹H NMR Spectroscopy δ 5.2-5.8 ppmVinyl protons
¹H NMR Spectroscopy δ 6.8-7.4 ppmAromatic protons
¹³C NMR Spectroscopy δ 115-140 ppmAromatic and vinyl carbons
¹³C NMR Spectroscopy δ ~70 ppmIsopropoxy methine carbon

Computational Modeling of Reaction Mechanisms and Pathways

Beyond static molecular properties, computational chemistry provides the tools to explore the dynamic processes of chemical reactions. For this compound, this is particularly relevant for understanding its participation in reactions such as cross-coupling, polymerization, and other organic transformations.

Transition state theory is a fundamental concept in chemical kinetics, and computational methods allow for the precise location and characterization of transition states on a potential energy surface. github.iowikipedia.orgfossee.in A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary vibrational frequency. github.io

For catalytic reactions involving this compound, such as a palladium-catalyzed Heck reaction where the vinyl group might react, DFT calculations can be used to model the entire catalytic cycle. nih.govbohrium.comelsevierpure.comnih.gov This would involve identifying the structures of reactants, intermediates, products, and, crucially, the transition states for each elementary step (e.g., oxidative addition, migratory insertion, and reductive elimination). Characterizing these transition states provides a detailed mechanistic understanding of the reaction.

Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) have been located, their relative energies can be used to construct a reaction energy profile. This profile illustrates the energy changes that occur as the reaction progresses. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

Computational kinetics simulations can then be performed to predict reaction rates and understand how factors such as temperature, solvent, and catalyst structure influence the reaction outcome. fiveable.mepnas.orgresearchgate.netrsc.orgaidic.itnih.gov For a molecule like this compound, these simulations could, for example, predict the regioselectivity of an addition reaction to the vinyl group or the likelihood of competing reaction pathways.

Advanced Computational Methodologies in Organic Chemistry Research

The field of computational organic chemistry is continually evolving, with the development of more accurate and efficient methods. For a comprehensive understanding of this compound, a range of advanced techniques could be applied. These include higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory for more accurate energy calculations, although at a higher computational cost.

Furthermore, the integration of computational chemistry with machine learning is an emerging area that holds great promise for accelerating the discovery and optimization of chemical reactions and materials. nih.govresearchgate.net For instance, machine learning models could be trained on computational data to predict the reactivity of a broad range of substituted vinylbenzenes, including the title compound.

Q & A

Q. How can the purity of 4-Bromo-1-isopropoxy-2-vinylbenzene be accurately determined using spectroscopic and chromatographic methods?

Methodological Answer:

  • Gas Chromatography (GC) : Use GC with flame ionization detection (FID) to assess volatile impurities. Compare retention times with authentic standards and quantify purity based on peak area (>97% threshold recommended) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns (C18) with UV detection at 254 nm for non-volatile by-products. Calibrate using reference samples and validate with spiked recovery tests .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm structural integrity. Integrate peaks for vinyl (δ 5.0–6.5 ppm) and isopropoxy (δ 1.2–1.4 ppm) groups to detect residual solvents or unreacted precursors .

Q. What are the optimal reaction conditions for synthesizing this compound to minimize by-products?

Methodological Answer:

  • Stepwise Functionalization : Brominate 1-isopropoxy-2-vinylbenzene using NN-bromosuccinimide (NBS) in dry CCl4_4 under UV light, monitoring reaction progress via TLC .
  • Catalytic Optimization : Use Pd(OAc)2_2 (5 mol%) with PPh3_3 ligand to stabilize intermediates during vinyl group introduction. Maintain inert atmosphere (Ar/N2_2) to prevent oxidation .
  • By-Product Mitigation : Employ low-temperature (-10°C) quenching to arrest radical side reactions. Purify via flash chromatography (silica gel, hexane/EtOAc 9:1) to isolate the target compound .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical splash goggles. Handle in fume hoods to avoid inhalation of brominated aromatic vapors .
  • Waste Disposal : Neutralize residues with 10% NaHSO3_3 solution before disposal. Store in amber glass bottles away from light to prevent photodegradation .
  • Emergency Response : For spills, absorb with vermiculite and transfer to sealed containers. In case of skin contact, rinse with copious water and apply 1% hydrocortisone cream .

Advanced Research Questions

Q. How does the electronic nature of the isopropoxy group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Substituent Effect Analysis : Compare Hammett σp_p values of isopropoxy (-0.28) vs. methoxy (-0.27) groups to predict electron-donating capacity. Use DFT calculations (B3LYP/6-31G*) to map electron density on the benzene ring .
  • Experimental Validation : Conduct Suzuki-Miyaura couplings with PdCl2_2(dppf). Monitor reaction rates via in situ IR spectroscopy to correlate electronic effects with catalytic turnover .
  • Controlled Competition Studies : Compete this compound with analogues (e.g., 4-Bromo-1-methoxy-2-vinylbenzene) in identical conditions to isolate steric vs. electronic contributions .

Q. What computational methods are suitable for predicting the regioselectivity of nucleophilic attacks on this compound?

Methodological Answer:

  • Molecular Orbital Analysis : Calculate frontier orbitals (HOMO/LUMO) using Gaussian 16 at the M06-2X/def2-TZVP level to identify electrophilic sites. Correlate with experimental product distributions from SNAr reactions .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in THF/DMF using AMBER force fields. Track trajectory of nucleophiles (e.g., NH3_3) to predict attack pathways .
  • Machine Learning (ML) : Train ML models on PubChem reaction data (e.g., Template_relevance Pistachio) to predict regioselectivity trends for novel nucleophiles .

Q. How can contradictions in reported reaction yields of this compound be resolved through controlled experimental replication?

Methodological Answer:

  • Systematic Reproducibility Framework :

Variable Isolation : Test individual parameters (temperature, catalyst loading, solvent polarity) using a factorial design (e.g., 2k^k experiments) .

Data Harmonization : Normalize yields against internal standards (e.g., 1,3,5-trimethoxybenzene) to account for analytical variability .

Meta-Analysis : Aggregate literature data (Web of Science, Reaxys) and apply Cochran’s Q-test to identify heterogeneity sources (e.g., moisture sensitivity) .

Distinguishing Basic vs. Advanced Questions

  • Basic : Focus on synthesis, characterization, and safety.
  • Advanced : Emphasize mechanistic studies, computational modeling, and resolving methodological conflicts.

Key Methodological Resources

  • Synthesis & Purification : .
  • Computational Tools : .
  • Safety & Reproducibility : .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.